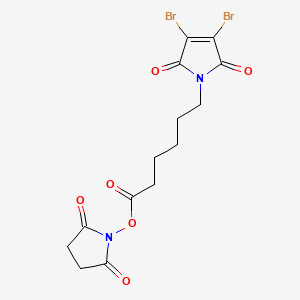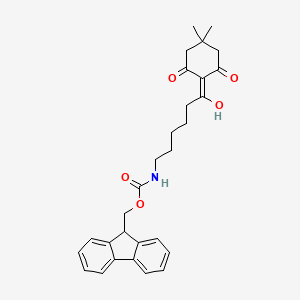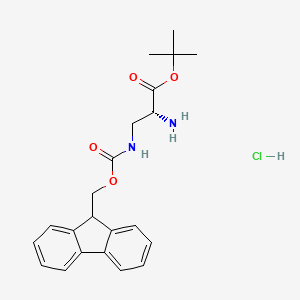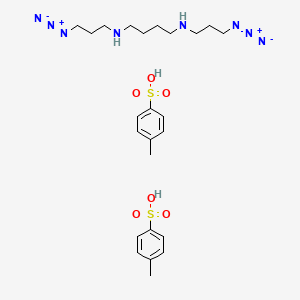![molecular formula C25H38ClF3NO3PRuS B6288639 Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate CAS No. 2058252-91-6](/img/structure/B6288639.png)
Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate” is a ruthenium complex . It is a light yellow to brown powder or crystalline solid . This complex was discovered in the laboratories of Prof. Travis Williams .
Molecular Structure Analysis
The molecular formula of the compound is C25H38ClF3NO3PRuS and its molecular weight is 657.13 . The structure of the compound includes a p-cymene ligand, a di-tert-butylphosphino)methyl]pyridine ligand, a ruthenium(II) center, and a triflate counterion .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid are hygroscopic . The elemental analysis shows that the carbon content is between 43.00 to 48.00% .Aplicaciones Científicas De Investigación
Catalyst in Coupling Reactions
This compound serves as a catalyst in the coupling reaction of alcohols with primary amines . This process is crucial for the synthesis of secondary amines, which are valuable in producing pharmaceuticals, agrochemicals, and dyes.
Alkylation of Amines
It facilitates the alkylation of amines without the need for solvents or bases . This method is environmentally friendly and offers a sustainable approach to amine synthesis, which is significant in drug development and materials science.
Synthesis of N-heterocycles
The compound is used in the rapid preparation of N-heterocycles , including piperazines and diazepanes. These heterocycles are foundational structures in many drugs and are essential for medicinal chemistry.
Hydrosilylation Catalyst
It acts as a hydrosilylation catalyst . This application is important in the production of silicones, which have a wide range of industrial uses, from lubricants to medical implants.
Pharmaceutical Intermediate
As a pharmaceutical intermediate, this compound is involved in the synthesis of complex molecules that are active ingredients in drugs . Its role is pivotal in the pharmaceutical industry for the development of new medication.
Green Chemistry Applications
It is used in green chemistry applications as a catalyst for the reduction of imines with polymethylhydrosiloxane (PMHS) or through hydrogen-borrowing techniques . These methods are more sustainable and reduce the environmental impact of chemical synthesis.
Preparation of Organometallic Complexes
This ruthenium complex is a starting material for the synthesis of various organometallic complexes . These complexes have applications in catalysis, materials science, and as intermediates in organic synthesis.
Transfer Hydrogenation Processes
The compound is involved in transfer hydrogenation processes . This is a critical reaction in organic chemistry, allowing for the reduction of unsaturated compounds using a safe and clean hydrogen source.
Safety and Hazards
Propiedades
IUPAC Name |
ditert-butyl(pyridin-2-ylmethyl)phosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);trifluoromethanesulfonate;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NP.C10H14.CHF3O3S.ClH.Ru/c1-13(2,3)16(14(4,5)6)11-12-9-7-8-10-15-12;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)8(5,6)7;;/h7-10H,11H2,1-6H3;4-8H,1-3H3;(H,5,6,7);1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEUHKSQCISQME-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC(C)(C)P(CC1=CC=CC=N1)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38ClF3NO3PRuS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) Triflate | |
CAS RN |
2058252-91-6 |
Source


|
| Record name | Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) Triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)

![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)

![[S(R)]-N-[(S)-[2-(di-t-Butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288643.png)
![3-[(2,6-Bis(dibromophenyl)amino]-4-[[(8α,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%](/img/structure/B6288683.png)